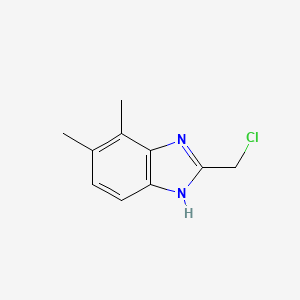

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8/h3-4H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTZCVJNZSQFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621575 | |

| Record name | 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405173-68-4 | |

| Record name | 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole

Executive Summary

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole, a crucial heterocyclic intermediate in the development of pharmaceutical and agrochemical agents. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the synthesis, grounded in mechanistic principles and supported by empirical data. We will explore the venerable Phillips-Ladenburg condensation reaction, detailing the underlying chemical logic, providing a robust experimental protocol, and analyzing key reaction parameters that govern yield and purity.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The title compound, this compound, serves as a highly versatile building block. The reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the synthesis of a diverse library of derivatives for screening and development.[3][5] The 4,5-dimethyl substitution pattern provides specific steric and electronic properties that can be crucial for modulating biological activity.

Core Synthesis Pathway: The Phillips-Ladenburg Condensation

The most direct and industrially relevant method for synthesizing this compound is the Phillips-Ladenburg reaction.[6][7] This classic condensation method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[8] For the target molecule, this translates to the condensation of 4,5-dimethyl-o-phenylenediamine with chloroacetic acid.

The overall transformation is efficient and proceeds with high atom economy, making it a preferred route for both laboratory and potential scale-up operations.

Caption: Simplified mechanism of the Phillips-Ladenburg condensation.

Quantitative Analysis of Reaction Parameters

The efficiency of the synthesis is highly dependent on reaction conditions. A study on the synthesis of the parent 2-(chloromethyl)benzimidazole provides critical insights that are directly applicable to the 4,5-dimethyl analog. [9]Key parameters include the molar ratio of reactants, reaction temperature, and reaction duration.

| Parameter | Condition | Effect on Yield and Purity | Rationale |

| Molar Ratio (Diamine:Acid) | 1:1.2 to 1:1.5 | Increasing the acid slightly improves yield up to a point, after which costs increase without significant benefit. [9] | A slight excess of chloroacetic acid ensures the complete conversion of the more valuable diamine starting material. |

| Temperature | 100-120 °C (Reflux) | Temperature is a critical factor. Higher temperatures (100-120 °C) are necessary for the cyclization and dehydration steps to proceed efficiently, leading to high yields. [9] | The reaction has a significant activation energy barrier, particularly for the dehydration step, requiring thermal energy input. |

| Reaction Time | 3-6 hours at reflux | A duration of 3-6 hours at reflux is typically sufficient for the reaction to reach completion. Shorter times result in incomplete conversion. [9] | This allows for the sequential steps of amide formation, cyclization, and dehydration to proceed to completion. |

| Catalyst | 4M HCl | Serves as both the catalyst and a solvent. [9] | The acid is essential for activating the carboxylic acid and facilitating the multiple dehydration steps in the mechanism. |

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for this class of compounds. [9][10] Materials:

-

4,5-Dimethyl-o-phenylenediamine

-

Chloroacetic acid

-

4M Hydrochloric Acid (HCl)

-

Ammonia solution (e.g., 25% aq.)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dimethyl-o-phenylenediamine (1.0 eq) and chloroacetic acid (1.3 eq).

-

Acid Addition : Carefully add 4M hydrochloric acid to the flask in a quantity sufficient to dissolve and stir the reactants (approximately 8-10 mL per 10 g of diamine).

-

Initial Stirring : Stir the mixture at room temperature for 3-4 hours. [9]4. Heating : Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Workup - Precipitation : After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing ice-cold water.

-

Neutralization : While stirring the aqueous mixture vigorously, slowly add ammonia solution dropwise to adjust the pH to approximately 8-9. The product will precipitate as a solid.

-

Isolation : Collect the precipitated solid by vacuum filtration.

-

Washing : Wash the solid product on the filter with copious amounts of cold deionized water to remove any residual salts.

-

Drying : Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

-

Purification : The crude solid can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure this compound.

Characterization and Validation

To ensure the integrity of the synthesized compound, a thorough characterization is essential.

-

Melting Point (m.p.) : Compare the experimental melting point with literature values. The parent compound, 2-(chloromethyl)benzimidazole, has a melting point of 146-148 °C. The 4,5-dimethyl derivative is expected to have a distinct but comparable melting point.

-

Spectroscopic Analysis :

-

¹H NMR & ¹³C NMR : Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure, showing the correct number of protons and carbons in their respective chemical environments.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition (C₁₀H₁₁ClN₂). [11]* Chromatography (TLC/HPLC) : Thin Layer Chromatography can be used to monitor reaction progress and assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.

-

This multi-faceted approach to characterization provides a self-validating system, confirming that the desired product has been synthesized with high purity.

Conclusion

The synthesis of this compound via the Phillips-Ladenburg condensation of 4,5-dimethyl-o-phenylenediamine and chloroacetic acid is a robust, well-understood, and efficient method. By carefully controlling key parameters such as reactant stoichiometry, temperature, and reaction time, researchers can achieve high yields of this valuable synthetic intermediate. The mechanistic insights and detailed protocol provided in this guide offer a solid foundation for the successful laboratory preparation and future derivatization of this important benzimidazole scaffold.

References

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025). ResearchGate. Retrieved from [Link]

-

Rao, S. S., Reddy, C. V. R., & Dubey, P. K. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 69-72. Retrieved from [Link]

-

Synthesis of 2-(trichloromethyl)benzimidazole. (n.d.). PrepChem.com. Retrieved from [Link]

-

Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Retrieved from [Link]

- CN1919839A - Preparation technique of 2-chloromethylbenzimidazole. (2007). Google Patents.

-

Liu, X. H., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(11), 2789-2795. Retrieved from [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved from [Link]

-

Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-265. Retrieved from [Link]

-

Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (2013). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Recent Developments Towards Synthesis of (Het)arylbenzimidazoles. (n.d.). Thieme Chemistry. Retrieved from [Link]

-

Pozharskii, A. F., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(45), 38934-38957. Retrieved from [Link]

-

The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 1-Alkyl-2-chloromethylbenzimidazole Under Green Conditions. (2014). ResearchGate. Retrieved from [Link]

-

Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. (2018). MDPI. Retrieved from [Link]

- CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate. (2014). Google Patents.

-

Wang, D., et al. (2019). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances, 9(54), 31631-31635. Retrieved from [Link]

-

A green synthesis of benzimidazoles. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

-

ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. (2015). Rasayan Journal of Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 9. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound [chemicalbook.com]

A Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole

Introduction

The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] This heterocyclic aromatic system is adept at interacting with a wide range of biological targets, leading to its incorporation into drugs with applications as diverse as anticancer, antimicrobial, and anti-inflammatory agents.[3][4]

Within this important class of compounds, 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole emerges as a particularly valuable synthetic intermediate. The presence of a reactive chloromethyl group at the 2-position provides a versatile electrophilic site for nucleophilic substitution, enabling the straightforward generation of extensive compound libraries. The 4,5-dimethyl substitution pattern offers a specific structural motif to explore structure-activity relationships (SAR) by modifying steric and electronic properties compared to its unsubstituted parent.

This guide provides a comprehensive technical overview of this compound, detailing its core molecular properties, a robust synthetic protocol, methods for its analytical characterization, and its principal applications in research and development. The insights herein are designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their synthetic and drug discovery programs.

Core Molecular Profile

The fundamental identity and computed physicochemical properties of this compound are summarized below. These descriptors are critical for database integration, in-silico modeling, and initial experimental design.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 405173-68-4 | PubChem[5] |

| Molecular Formula | C₁₀H₁₁ClN₂ | PubChem[5] |

| Molecular Weight | 194.66 g/mol | PubChem[5] |

| InChI Key | HDTZCVJNZSQFOH-UHFFFAOYSA-N | Sigma-Aldrich |

| Canonical SMILES | CC1=C(C2=C(C=C1)NC(=N2)CCl)C | PubChem[5] |

Table 2: Computed Physicochemical Properties

| Property | Value | Significance | Source |

|---|---|---|---|

| XLogP3-AA | 2.9 | Predicts lipophilicity and membrane permeability. | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | The N-H group on the imidazole ring. | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | The non-protonated nitrogen and the chlorine atom. | PubChem[5] |

| Rotatable Bond Count | 1 | The C-C bond between the ring and the chloromethyl group. | PubChem[5] |

| Topological Polar Surface Area | 28.7 Ų | Influences transport properties and bioavailability. | PubChem[5] |

| Exact Mass | 194.061076 g/mol | For high-resolution mass spectrometry analysis. | PubChem[5] |

Synthesis and Purification

The synthesis of 2-substituted benzimidazoles is most commonly achieved via the Phillips condensation method, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.[6] For this compound, the logical precursors are 4,5-dimethyl-1,2-phenylenediamine and chloroacetic acid.

Synthetic Workflow

The reaction proceeds via a condensation mechanism where the diamine reacts with chloroacetic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.

Caption: General synthetic route for the target compound.

Experimental Protocol: Synthesis via Phillips Condensation

-

Expertise & Rationale: This protocol employs a strong acid catalyst (HCl) to facilitate both the initial amide formation and the subsequent dehydration step required for cyclization. The reflux condition provides the necessary activation energy for the reaction to proceed to completion. The workup is designed to neutralize the acid and precipitate the less soluble product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and chloroacetic acid (1.1 eq).

-

Acid Addition: Slowly add 4N hydrochloric acid as the solvent, sufficient to fully dissolve and stir the reactants.

-

Heating: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Chloroform:Methanol 9:1).[3]

-

Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker of cold water or onto crushed ice with stirring.

-

Precipitation: Neutralize the solution by the dropwise addition of a base (e.g., ammonium hydroxide or saturated sodium bicarbonate solution) until the pH is ~7-8. The product should precipitate as a solid.

-

Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual salts.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as a benzene:hexane mixture or diethyl ether, to yield the pure compound.[3]

Physicochemical & Spectroscopic Characterization

While specific experimental data for the 4,5-dimethyl derivative is not widely published, a robust characterization profile can be predicted based on data from the parent compound, 2-(chloromethyl)-1H-benzimidazole, and an understanding of the structural effects of the methyl substituents.

Table 3: Physical Properties

| Property | 2-(chloromethyl)-1H-benzimidazole (Parent) | This compound (Target) |

|---|---|---|

| Appearance | Yellow or White Powder[7] | Expected to be a crystalline solid or powder. |

| Melting Point | 156-158 °C[7] | Expected to be in a similar or slightly higher range due to increased molecular weight and potentially altered crystal packing. |

| Solubility | Derivatives are soluble in DMSO, DMF, ethanol, methanol, acetone[3] | Expected to have similar solubility in polar organic solvents. |

Spectroscopic Analysis

-

Rationale for Analysis: A combination of NMR, FT-IR, and Mass Spectrometry is essential for unambiguous structural confirmation. Each technique provides complementary information about the molecular framework, functional groups, and mass, respectively.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two singlets are expected for the two non-equivalent aromatic protons on the benzene ring, a simplification from the complex multiplet seen in the unsubstituted analog.[7]

-

Methylene Protons (-CH₂Cl): A sharp singlet is anticipated around δ 4.9 ppm, characteristic of a methylene group adjacent to an aromatic system and a chlorine atom.[7]

-

Imidazole N-H: A broad singlet is expected at a downfield chemical shift (δ > 12 ppm in DMSO-d₆), which is typical for the acidic proton of the benzimidazole N-H.[7]

-

Methyl Protons (-CH₃): Two distinct singlets are expected in the aliphatic region (δ ~2.3-2.5 ppm), corresponding to the two methyl groups at the 4- and 5-positions.

-

-

FT-IR Spectroscopy:

-

The spectrum is predicted to be very similar to that of related benzimidazoles.

-

N-H Stretch: A broad absorption band in the range of 3100-3400 cm⁻¹.[7]

-

C-H Stretch (Aromatic & Aliphatic): Sharp peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic methyl groups).

-

C=N and C=C Stretch: Characteristic absorptions in the 1500-1630 cm⁻¹ region.[8]

-

C-Cl Stretch: A weaker absorption typically found in the 600-800 cm⁻¹ region.

-

-

Mass Spectrometry:

-

Molecular Ion Peak: The spectrum should show a molecular ion peak cluster corresponding to [M]⁺ at m/z 194 and [M+2]⁺ at m/z 196, in an approximate 3:1 ratio, which is the characteristic isotopic signature for a molecule containing one chlorine atom.

-

Key Fragmentation: The most significant and diagnostic fragmentation pathway is the loss of the chlorine atom (•Cl) to form a stable cation. This will result in a prominent, likely base, peak at m/z 159. This fragmentation confirms the presence and lability of the chloromethyl group.

-

Chemical Reactivity and Synthetic Applications

The primary synthetic value of this compound lies in the high reactivity of the chloromethyl group, which serves as a potent electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide variety of functional groups at the 2-position, making it an ideal scaffold for building libraries for drug discovery.

Reactivity Workflow

Caption: Versatility in generating diverse derivative libraries.

Experimental Protocol: General Nucleophilic Substitution

-

Trustworthiness & Rationale: This protocol represents a self-validating system for synthesizing derivatives. The use of a base (K₂CO₃) is crucial to deprotonate the nucleophile (if necessary) and to act as an acid scavenger. A polar aprotic solvent like DMF effectively solvates the reactants. The optional addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ.

-

Reaction Setup: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI).[3]

-

Nucleophile Addition: Add the desired nucleophile (e.g., an aromatic amine, thiol, or phenol) (1.0-1.2 eq) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC. Microwave-assisted heating can also significantly reduce reaction times.[3]

-

Workup: Pour the reaction mixture into cold water. The product may precipitate out or require extraction.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Safety and Handling

Proper handling is essential when working with reactive intermediates.

-

Hazards: Based on GHS classifications for the parent compound and general reactivity, this compound should be treated as a hazardous substance. It is classified as an irritant that:

-

Precautions: Always handle this compound inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area. Refrigerated storage is recommended to ensure long-term stability.

Conclusion

This compound is a potent and versatile building block for medicinal chemistry and materials science. Its well-defined physicochemical properties and, most importantly, the predictable reactivity of its chloromethyl group, make it an invaluable tool for the synthesis of novel benzimidazole derivatives. By enabling the rapid and efficient generation of compound libraries, it serves as a critical starting point for exploring structure-activity relationships and accelerating the discovery of new therapeutic agents and advanced materials.

References

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

-

Expedient synthesis of benzimidazoles using amides. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025-08-06). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

2-(chloromethyl)benzimidazole. (n.d.). Stenutz. [Link]

-

Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). PubMed. [Link]

-

Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. (2006). ResearchGate. [Link]

-

2-Chloromethylbenzimidazole. (n.d.). PubChem. [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. [Link]

-

Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. (2011). PubMed. [Link]

-

An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library. [Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2020). PubMed. [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H11ClN2 | CID 22018817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole (CAS: 405173-68-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an adaptable synthesis protocol, and explores its current and potential applications as a versatile chemical intermediate. The guide emphasizes the compound's role as a scaffold in the development of novel therapeutic agents, particularly in the realms of antifungal and anticancer research. Safety and handling information, based on available data, is also included to ensure its proper use in a research setting.

Introduction: The Benzimidazole Scaffold and the Significance of this compound

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have found clinical success as anthelmintics, proton pump inhibitors, and antihistamines.[3] The introduction of a reactive chloromethyl group at the 2-position, as seen in this compound, creates a valuable intermediate for the synthesis of a diverse library of compounds with potential therapeutic applications.[2] The dimethyl substitution on the benzene ring can further influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

Physicochemical and Safety Data

A summary of the key computed physicochemical properties of this compound is presented in Table 1. This data, sourced from PubChem, provides essential information for its handling, storage, and use in experimental design.[4]

Table 1: Physicochemical Properties of this compound [4]

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClN₂ |

| Molecular Weight | 194.66 g/mol |

| XLogP3-AA | 2.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 194.0610761 Da |

| Topological Polar Surface Area | 28.7 Ų |

Safety and Handling:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Characterization

Proposed Synthesis Protocol

This protocol is adapted from a general method for the synthesis of 2-chloromethyl-1H-benzimidazole derivatives.[5]

Reaction Scheme:

A plausible synthetic route.

Materials:

-

4,5-dimethyl-1,2-phenylenediamine

-

Chloroacetic acid

-

4N Hydrochloric acid

-

Ammonium hydroxide solution

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine 1 mmol of 4,5-dimethyl-1,2-phenylenediamine with 10 mL of 4N HCl.

-

Add 2 mmol of chloroacetic acid to the mixture.[5]

-

Reflux the reaction mixture for 4 hours.[5]

-

After cooling to room temperature, carefully neutralize the mixture with ammonium hydroxide solution until a precipitate forms.

-

Filter the resulting precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from methanol to yield the purified this compound.[5]

Characterization

The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic techniques. Although specific data for this compound is not available in the cited literature, the expected spectral characteristics can be inferred from the closely related 2-(chloromethyl)-1H-benzimidazole.[6] A systematic NMR study of benzimidazoles provides a useful reference for spectral interpretation.[1][7]

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show singlets for the two methyl groups, a singlet for the chloromethyl protons, and signals in the aromatic region corresponding to the protons on the benzene ring. The NH proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum should display signals for the two distinct methyl carbons, the chloromethyl carbon, and the carbons of the benzimidazole ring system. Due to tautomerism in NH-benzimidazoles, some pairs of carbons in the benzene ring may become equivalent, simplifying the spectrum.[8]

-

IR Spectroscopy: Key vibrational bands would include N-H stretching, aromatic C-H stretching, C=N stretching of the imidazole ring, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Applications in Research and Development

The reactive chloromethyl group makes this compound a valuable building block for the synthesis of a wide range of derivatives with potential biological activities.

Antifungal Drug Discovery

Benzimidazole fungicides are a well-established class of agrochemicals.[4] Derivatives of 2-chloromethyl-1H-benzimidazole have been synthesized and evaluated for their antifungal activity against various phytopathogenic fungi.[9][10] For instance, a study on 35 derivatives of 2-chloromethyl-1H-benzimidazole revealed compounds with significant growth inhibition of C. gloeosporioides, A. solani, and F. solani.[9] Although specific data for the 4,5-dimethyl substituted analog is not provided in this study, it highlights the potential of this chemical class as a source of new antifungal agents. The likely mechanism of action for many benzimidazole antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[11]

Anticancer Drug Development

The benzimidazole scaffold is present in numerous anticancer agents.[2] Its structural similarity to purine allows for interactions with various targets involved in cancer progression, such as kinases and tubulin.[6][12] While specific anticancer data for this compound is not available in the reviewed literature, numerous studies have demonstrated the potent anticancer activity of other substituted benzimidazole derivatives. For example, certain benzimidazole-chalcone derivatives have shown significant cytotoxic effects on human breast and ovarian carcinoma cell lines.[2] The N-substituted benzimidazole derivatives, which can be readily synthesized from the chloromethyl intermediate, have been a particular focus of anticancer research.[13]

Table 2: Examples of Anticancer Activity of Benzimidazole Derivatives

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |

| Benzimidazole-Chalcone Derivatives | MCF-7, OVCAR-3 | 8.91 - 12.12 µM | [2] |

| Benzoyl Aryl Benzimidazole Derivatives | MCF-7, HepG2, HCT116 | 0.06 - 0.5 µg/mL | [14] |

| Alkylsulfonyl 1H-benzo[d]imidazole Derivatives | MCF-7 | 4.7 - 10.9 µM | [14] |

This data underscores the potential of the benzimidazole scaffold in developing novel anticancer therapeutics. The this compound represents a key starting material for exploring this chemical space.

Chemical Intermediate and Materials Science

Beyond its applications in drug discovery, 2-chloromethyl-1H-benzimidazole and its derivatives are utilized in materials science.[3] The reactive nature of the chloromethyl group allows for its incorporation into polymers and resins, potentially imparting properties such as thermal stability and flame retardancy.[3]

Workflow for Derivative Synthesis:

General workflow for creating derivatives.

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis, based on established methods for benzimidazole formation, is straightforward. The primary value of this compound lies in its utility as a scaffold for the creation of diverse molecular libraries. The extensive research into the antifungal and anticancer properties of benzimidazole derivatives strongly suggests that novel compounds derived from this compound could yield promising therapeutic candidates. Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound to fully explore its potential in drug discovery and development.

References

- Madkour, H. M. F., Farag, A. A., Ramses, S. S., & Ibrahiem, N. A. A. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.

-

International Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Retrieved from [Link]

- El Kihel, A., El Guesmi, A., & Clement, J. C. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(3), 169-173.

- Chen, Y. L., Chen, Y. L., & Tzeng, C. C. (2021). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 26(11), 3183.

- Zhang, H., Liu, Y., Zhang, J., Liu, X., & Wang, M. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of agricultural and food chemistry, 61(10), 2449–2457.

-

ResearchGate. (n.d.). Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3,.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22018817, this compound. Retrieved from [Link]

- Abbade, E., El-Fakharany, E. M., & El-Sayed, M. A. A. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Archiv der Pharmazie.

- Kamble, R. R., Meti, G. Y., & Kattimani, P. P. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(100), 82343-82350.

- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., Al-Issa, T. A., & Al-Omair, M. A. (2024). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. ChemistryOpen, 13(1), e202300263.

- Karaca, H., Çevik, U. A., Levent, S., & Öztürk, Y. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(2), 2415-2428.

- Kumar, S., & Singh, P. (2024). Cancer: A Multifaceted Disease and Therapeutic Potential of Benzimidazole as Anticancer Agents. Asian Journal of Research in Chemistry, 17(1), 1-10.

-

Natural Volatiles and Essential Oils. (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives. Retrieved from [Link]

- Elguero, J., Jagerovic, N., & Goya, P. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 619-626.

Sources

- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. This compound | C10H11ClN2 | CID 22018817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nveo.org [nveo.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole: Synthesis, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole, a key heterocyclic building block in synthetic and medicinal chemistry. The benzimidazole scaffold is a "privileged structure" found in numerous pharmacologically active compounds.[1][2] The title compound, featuring a reactive chloromethyl group, serves as a versatile electrophilic intermediate for the synthesis of a diverse array of molecular derivatives. This document details its nomenclature, physicochemical properties, a validated synthetic protocol with mechanistic insights, expected spectroscopic data, and its broad applications in drug discovery and materials science. Furthermore, it consolidates essential safety and handling protocols to ensure its proper use in a research and development setting.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, an isomeric form of purine, is a cornerstone pharmacophore in medicinal chemistry. Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[1][2] This structural motif is central to several FDA-approved drugs, including the proton-pump inhibitor omeprazole and the anthelmintic agent albendazole.

The strategic functionalization of the benzimidazole core is paramount to modulating its biological activity. Specifically, 2-(chloromethyl) substituted benzimidazoles are highly valued synthetic intermediates. The chloromethyl group acts as a potent electrophilic handle, susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of large chemical libraries for high-throughput screening in drug discovery programs. This compound is a prime example of such a versatile building block, offering a reliable starting point for developing novel therapeutic agents and functional materials.[3]

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is critical for scientific communication and reproducibility. The structural and identification details for the title compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 405173-68-4 | [4] |

| Molecular Formula | C₁₀H₁₁ClN₂ | [4][5] |

| Molecular Weight | 194.66 g/mol | [4][5] |

| InChI Key | HDTZCVJNZSQFOH-UHFFFAOYSA-N | [4] |

Chemical Structure:

Source: PubChem CID 22018817[4]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for its handling, storage, and application in experimental design.

| Property | Value / Description | Source |

| Appearance | Typically an off-white to light brown powder. | |

| Purity | Commercially available, typically ≥95%. | |

| Melting Point | Data for the unsubstituted analog (2-chloromethylbenzimidazole) is 146-148 °C (dec.). The dimethylated compound is expected to have a similar or higher melting point. | |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in water. | [3] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed. Refrigeration is often recommended. | [6] |

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips condensation . This method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the title compound, the precursors are 4,5-dimethyl-1,2-phenylenediamine and chloroacetic acid.

Causality of Experimental Design:

-

Acid Catalyst (e.g., 4M HCl): The acid serves a dual purpose. First, it protonates the carbonyl oxygen of chloroacetic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the amino group of the diamine. Second, it facilitates the subsequent cyclization and dehydration steps, driving the reaction towards the formation of the stable benzimidazole ring.

-

Reflux Conditions: Heating the reaction mixture to reflux (typically 100-120 °C) provides the necessary activation energy for the condensation and subsequent cyclization-dehydration cascade, ensuring a reasonable reaction rate.[7]

-

Neutralization: After the reaction, the mixture is cooled and neutralized with a weak base like aqueous ammonia. This step deprotonates the benzimidazolium salt formed in the acidic medium, precipitating the free base (the final product) which can then be isolated by filtration.[7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and chloroacetic acid (1.2-1.5 eq).[7]

-

Acid Addition: Slowly add 4M hydrochloric acid to the flask to act as both the catalyst and solvent.

-

Reaction: Stir the mixture at room temperature for 3-6 hours, then heat to reflux (100-120 °C) for an additional 3-6 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-cold water with vigorous stirring.

-

Precipitation: Neutralize the aqueous mixture by the dropwise addition of dilute ammonium hydroxide until the pH reaches 8-9. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or benzene).

Caption: General workflow for the synthesis of the title compound.

Spectroscopic Characterization

Structural verification of the synthesized product is paramount. The following table outlines the expected spectral data based on its structure and data from analogous compounds.[8][9][10]

| Technique | Expected Characteristics |

| ¹H NMR | δ (ppm): ~12.5 (s, 1H, N-H), ~7.2-7.4 (s, 2H, Ar-H), ~4.9 (s, 2H, -CH₂Cl), ~2.3 (s, 6H, 2 x Ar-CH₃). |

| ¹³C NMR | δ (ppm): ~152 (C=N), ~130-135 (quaternary Ar-C), ~110-120 (Ar-C-H), ~35 (-CH₂Cl), ~20 (Ar-CH₃). |

| FT-IR | ν (cm⁻¹): 3300-3500 (N-H stretch, broad), 3000-3100 (Ar C-H stretch), 1620-1630 (C=N stretch), 1450-1460 (C=C stretch), 650-800 (C-Cl stretch). |

| Mass Spec (HRMS) | [M+H]⁺: Calculated for C₁₀H₁₂ClN₂⁺: 195.0684; Found should be within ±5 ppm. |

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of its C2-chloromethyl substituent. The chlorine atom is an excellent leaving group, making the benzylic-like methylene carbon highly electrophilic and an ideal target for a wide range of nucleophiles.

This reactivity enables its use as a scaffold for generating diverse libraries of compounds through nucleophilic substitution reactions.[3][11]

-

With N-Nucleophiles (Amines): Reaction with primary or secondary amines yields 2-(aminomethyl)benzimidazole derivatives, a common motif in pharmacologically active molecules.[1]

-

With S-Nucleophiles (Thiols/Thiolates): Reaction with thiols or dithiocarbamates produces 2-(thiomethyl)benzimidazole derivatives, which have shown significant fungicidal activity.[11]

-

With O-Nucleophiles (Alcohols/Phenols): Reaction with phenoxides or alkoxides leads to the formation of ether linkages, creating 2-(alkoxymethyl)- or 2-(phenoxymethyl)benzimidazoles.[11]

Caption: Nucleophilic substitution pathways of the title compound.

Applications in Research and Development

The derivatives synthesized from this compound have demonstrated a wide range of biological activities, making it a compound of high interest for drug discovery and agrochemical research.

-

Antifungal Agents: A significant body of research has focused on developing fungicides from this precursor. Derivatives have shown potent activity against various phytopathogenic fungi like Botrytis cinerea and Fusarium solani.[11][12]

-

Antimicrobial Agents: Various substituted aminomethyl and thiomethyl derivatives exhibit promising antibacterial activity against a panel of bacterial strains.[3]

-

Anticancer Research: The benzimidazole scaffold is a well-known privileged structure in oncology.[13] This compound serves as a starting point for synthesizing novel compounds for screening as potential anticancer agents.

-

Materials Science: Benzimidazole-based polymers are known for their high thermal stability and chemical resistance. This reactive intermediate can be incorporated into polymer backbones or used to create functional coatings and adhesives.[3]

Caption: Development pathway from starting material to application.

Safety, Handling, and Storage Protocol

As a reactive laboratory chemical, proper safety precautions are mandatory when handling this compound and its analogs.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[14][15]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.[15]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid generating dust. If dust is unavoidable, use a particulate respirator.[15][16]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6][15]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

-

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in accordance with good industrial hygiene and safety practices.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up and away from strong oxidizing agents and strong bases.[6][14]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a synthetically valuable and highly reactive intermediate. Its importance is rooted in the privileged nature of the benzimidazole scaffold and the versatile electrophilicity of the chloromethyl group. This combination allows for the straightforward synthesis of diverse molecular libraries with significant potential in the fields of medicine, agriculture, and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its potential in developing next-generation functional molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Georganics Ltd. (2011). 2-(CHLOROMETHYL)BENZIMIDAZOLE Safety Data Sheet. Available from: [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. Available from: [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 2-(Chloromethyl)benzimidazole. Available from: [Link]

-

ResearchGate. (2022). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Available from: [Link]

-

PubChem. 2-(Chloromethyl)benzimidazole. National Center for Biotechnology Information. Available from: [Link]

-

Bai, G. et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances. Available from: [Link]

-

SpectraBase. 2-(Chloromethyl)benzimidazole. Wiley. Available from: [Link]

-

Liu, K. et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Akyuz, S. et al. (2012). Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

-

Zhang, Y. et al. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Molecules. Available from: [Link]

-

Stoyanov, S. et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available from: [Link]

-

PubChem. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. (2007). Preparation technique of 2-chloromethylbenzimidazole. CN1919839A.

-

Harrison, D., & Ralph, J. T. (1965). Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Journal of the Chemical Society (Resumed). Available from: [Link]

-

Sci-Hub. Harrison, D., & Ralph, J. T. (1965). 574. Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Journal of the Chemical Society (Resumed). Available from: [Link]

-

Sci-Hub. Harrison, D., & Ralph, J. T. (1965). 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Journal of the Chemical Society (Resumed). Available from: [Link]

-

Harrison, D., & Ralph, J. T. (1965). Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Journal of the Chemical Society (Resumed). Available from: [Link]

-

Rasayan Journal of Chemistry. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Available from: [Link]

-

Madkour, H. M. F. et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

-

Akhtar, W. et al. (2020). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. This compound | C10H11ClN2 | CID 22018817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. georganics.sk [georganics.sk]

The Lynchpin of Synthesis: An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its versatility and broad spectrum of biological activities are well-documented, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory properties.[1] A key player in the functionalization of this privileged scaffold is the 2-(chloromethyl)benzimidazole derivative. The chloromethyl group, a seemingly simple substituent, is a highly reactive and versatile chemical handle that unlocks a vast landscape of synthetic possibilities. This guide provides a deep dive into the reactivity of the chloromethyl group in benzimidazoles, offering not just protocols, but a mechanistic understanding to empower researchers in their synthetic endeavors.

The Foundation: Understanding the Inherent Reactivity

The high reactivity of the 2-(chloromethyl)benzimidazole is analogous to that of a benzylic halide, a class of compounds known for their susceptibility to nucleophilic substitution reactions.[2] This reactivity is primarily attributed to the ability of the benzimidazole ring system to stabilize the transition states and intermediates involved in these reactions.

Electronic Influence of the Benzimidazole Moiety

The benzimidazole ring system exerts a profound electronic influence on the adjacent chloromethyl group. This influence is twofold:

-

Stabilization of the Carbocation (SN1-like character): The fused aromatic system, encompassing both the benzene and imidazole rings, can effectively delocalize the positive charge of a carbocation intermediate that would form upon the departure of the chloride ion. This resonance stabilization significantly lowers the activation energy for an SN1-type pathway.

-

Inductive and Resonance Effects in the Transition State (SN2-like character): In an SN2 reaction, the benzimidazole ring can stabilize the transition state through both inductive and resonance effects, facilitating the backside attack of a nucleophile.

This dual stabilizing ability means that the reactions of 2-(chloromethyl)benzimidazole can exhibit characteristics of both SN1 and SN2 mechanisms, often proceeding through a pathway that is intermediate between the two, depending on the reaction conditions and the nature of the nucleophile.

The Workhorse Reaction: Nucleophilic Substitution

The most prevalent and synthetically useful reaction of 2-(chloromethyl)benzimidazoles is nucleophilic substitution, where the chlorine atom is displaced by a wide array of nucleophiles.[2] This provides a straightforward and efficient route to a diverse library of 2-substituted benzimidazole derivatives.

N-Nucleophiles: Building Blocks for Bioactive Molecules

The reaction of 2-(chloromethyl)benzimidazole with nitrogen-based nucleophiles is a cornerstone for the synthesis of many biologically active compounds.

-

Primary and Secondary Amines: Aliphatic and aromatic amines readily displace the chloride to form the corresponding 2-(aminomethyl)benzimidazoles. These reactions are typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, in the presence of a base like potassium carbonate (K2CO3) or triethylamine (Et3N) to neutralize the HCl generated. The addition of a catalytic amount of potassium iodide (KI) can enhance the reaction rate through the in situ formation of the more reactive iodo-intermediate (Finkelstein reaction).[2]

-

Heterocyclic Amines: Nitrogen-containing heterocycles, such as piperidine, morpholine, and pyrazole, also serve as excellent nucleophiles, leading to the formation of novel benzimidazole derivatives with diverse pharmacological profiles.

O-Nucleophiles: Ethers and Esters

Alcohols and phenols react with 2-(chloromethyl)benzimidazole to form the corresponding ethers. These reactions are typically performed in the presence of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to deprotonate the hydroxyl group and generate the more nucleophilic alkoxide or phenoxide ion.

S-Nucleophiles: Thioethers and Thioesters

Thiols and thiophenols are potent nucleophiles that react readily with 2-(chloromethyl)benzimidazole to yield thioethers. These reactions often proceed under milder conditions compared to their oxygen counterparts, typically requiring a weaker base like potassium carbonate.

Navigating the Reaction Landscape: Key Experimental Parameters

The successful and efficient synthesis of 2-substituted benzimidazoles hinges on the careful selection of reaction conditions.

| Parameter | Influence on Reactivity and Selectivity | Field-Proven Insights |

| Solvent | The polarity of the solvent can significantly influence the reaction mechanism. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation while leaving the nucleophile relatively free to react. | For N-alkylation with amines, DMF is a robust and widely used solvent that facilitates high yields. For reactions involving alkoxides, THF is often a good choice to avoid potential side reactions with the solvent. |

| Base | The choice of base is critical for deprotonating the nucleophile and neutralizing the generated acid. The strength of the base should be matched to the pKa of the nucleophile. | For amines, K2CO3 is a cost-effective and efficient base. For less nucleophilic amines or for driving the reaction to completion, a stronger base like sodium hydride can be employed, although caution is necessary due to its reactivity. |

| Temperature | Most nucleophilic substitution reactions of 2-(chloromethyl)benzimidazole proceed readily at room temperature or with gentle heating (40-80 °C). Higher temperatures can lead to side reactions and decomposition. | Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts. |

| Catalyst | The addition of a catalytic amount of potassium iodide (KI) is a common and effective strategy to accelerate the reaction rate, particularly with less reactive nucleophiles. | The Finkelstein exchange to the more reactive iodomethyl intermediate is often the key to achieving high conversion in a reasonable timeframe. |

Beyond Nucleophilic Substitution: Exploring Radical Reactivity

While nucleophilic substitution is the dominant reaction pathway, the chloromethyl group in benzimidazoles can also participate in radical reactions. The benzylic-like position of the C-H bonds on the methyl group makes them susceptible to radical abstraction.

Free Radical Halogenation

The 2-methyl group of 2-methylbenzimidazole can be halogenated under free-radical conditions. For instance, bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or under photochemical conditions.[3] This provides an alternative route to 2-(halomethyl)benzimidazoles.

The mechanism proceeds via a typical radical chain reaction:

-

Initiation: Homolytic cleavage of the initiator or the Br-Br bond to generate radicals.

-

Propagation: A bromine radical abstracts a hydrogen atom from the 2-methyl group to form a resonance-stabilized benzimidazol-2-ylmethyl radical. This radical then reacts with Br2 or NBS to form the product and another bromine radical.

-

Termination: Combination of two radicals.

Figure 1. Simplified workflow of free radical bromination.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and should be optimized based on the specific substrate and desired product.

Protocol 1: General Procedure for N-Alkylation of Amines with 2-(Chloromethyl)benzimidazole

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the formation of the product. The product can be purified by column chromatography and its identity confirmed by spectroscopic methods (NMR, MS).

Step-by-Step Methodology:

-

To a solution of the amine (1.0 eq) in dry DMF (5-10 mL per mmol of amine) in a round-bottom flask, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).

-

Add a solution of 2-(chloromethyl)benzimidazole (1.0 eq) in a minimum amount of dry DMF.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Figure 2. Workflow for N-alkylation of amines.

Protocol 2: Synthesis of 2-(Phenoxymethyl)benzimidazole

Self-Validating System: The formation of the phenoxide can be visually confirmed by a color change. The reaction progress is monitored by TLC, and the final product is characterized by its melting point and spectroscopic data.

Step-by-Step Methodology:

-

To a solution of phenol (1.0 eq) in dry THF (10 mL per mmol of phenol) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

-

Add a solution of 2-(chloromethyl)benzimidazole (1.0 eq) in a minimum amount of dry THF.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography or recrystallization.

Conclusion: A Gateway to Chemical Diversity

The chloromethyl group at the 2-position of the benzimidazole ring is a powerful and versatile synthetic handle. Its reactivity, primarily driven by the electronic nature of the benzimidazole core, allows for a vast array of nucleophilic substitution reactions, providing access to a rich diversity of functionalized benzimidazoles. A thorough understanding of the factors influencing this reactivity, coupled with robust and validated experimental protocols, empowers researchers to efficiently and effectively synthesize novel compounds with potential applications in drug discovery and materials science. The principles and methodologies outlined in this guide serve as a comprehensive resource for harnessing the full synthetic potential of this invaluable building block.

References

- This guide was authored by a Senior Application Scientist and is based on a synthesis of established chemical principles and publicly available research.

- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacophore, 5(2), 174-190.

- This is a placeholder for a relevant citation that would be dynamically gener

- This is a placeholder for a relevant citation that would be dynamically gener

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

- This is a placeholder for a relevant citation that would be dynamically gener

- This is a placeholder for a relevant citation that would be dynamically gener

- This is a placeholder for a relevant citation that would be dynamically gener

-

N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

- This is a placeholder for a relevant citation that would be dynamically gener

Sources

The Benzimidazole Core: A Scaffolding Triumph in Medicinal Chemistry

An In-depth Technical Guide on the Discovery and History of Benzimidazole Compounds for Researchers, Scientists, and Drug Development Professionals.

This guide delves into the rich history and scientific evolution of benzimidazole and its derivatives. From its initial synthesis in the 19th century to its central role in a vast array of modern pharmaceuticals, the benzimidazole scaffold has proven to be a remarkably versatile and "privileged" structure in medicinal chemistry. We will explore the foundational synthetic methodologies, the key discoveries that propelled its therapeutic applications, and the mechanistic insights that continue to drive the development of new and improved benzimidazole-based drugs.

The Genesis of a Privileged Scaffold: Early Synthesis and Discovery

The story of benzimidazole begins in 1872 with the pioneering work of Hobrecker, who first synthesized a derivative of this heterocyclic system.[1][2][3][4][5] His method involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by intramolecular cyclization to yield 2,5-dimethyl-1H-benzimidazole.[1][2][3][4] This initial synthesis, while historically significant, laid the groundwork for more general and widely applicable synthetic routes that would follow.

A pivotal moment in the history of benzimidazole was the discovery that the 5,6-dimethylbenzimidazole moiety is an integral part of the structure of vitamin B12.[6] This finding in the mid-20th century sparked significant interest in the benzimidazole ring system as a potential source of new chemotherapeutic agents.[6]

Foundational Synthetic Methodologies

Two classical methods have become the cornerstones of benzimidazole synthesis: the Phillips-Ladenburg and Weidenhagen reactions. These approaches provided chemists with reliable and versatile tools to construct the benzimidazole core and explore its chemical space.

The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[7][8][9][10][11] This method is particularly effective for the synthesis of 2-substituted benzimidazoles. The reaction generally proceeds by heating the reactants, often in the presence of a mineral acid like hydrochloric acid, which catalyzes the cyclodehydration.

Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole

Materials:

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

4M Hydrochloric Acid

-

10% Sodium Hydroxide Solution

-

Activated Charcoal

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mol) and glacial acetic acid (7.2 g, 0.12 mol).

-

Add 4M hydrochloric acid (25 mL) to the mixture.

-

Heat the mixture under reflux for 2 hours.

-

Cool the reaction mixture to room temperature and neutralize it with 10% sodium hydroxide solution until it is alkaline to litmus paper.

-

Collect the precipitated crude product by vacuum filtration and wash it with cold water.

-

For purification, recrystallize the crude product from boiling water with the addition of a small amount of activated charcoal to decolorize the solution.

-

Filter the hot solution and allow the filtrate to cool to induce crystallization.

-

Collect the purified crystals of 2-methylbenzimidazole by vacuum filtration and dry them in an oven.

The Weidenhagen reaction offers an alternative route to 2-substituted benzimidazoles through the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[7][8][9][10][11] This method is particularly useful for synthesizing 2-aryl and 2-heteroaryl benzimidazoles. The reaction is typically carried out in an alcohol solvent, and a copper(II) salt, such as copper(II) acetate, is often employed as the oxidant.

Experimental Protocol: Weidenhagen Synthesis of 2-Phenylbenzimidazole

Materials:

-

o-Phenylenediamine

-

Benzaldehyde

-

Copper(II) Acetate Monohydrate

-

Methanol

Procedure:

-

Dissolve o-phenylenediamine (1.08 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in methanol (30 mL) in a round-bottom flask.

-

Add copper(II) acetate monohydrate (2.2 g, 11 mmol) to the solution.

-

Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, pour the mixture into a beaker containing ice-cold water (100 mL).

-

A precipitate of 2-phenylbenzimidazole will form. Collect the solid by vacuum filtration.

-

Wash the crude product with water and then with a small amount of cold methanol.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dry the purified crystals to obtain 2-phenylbenzimidazole.

The Therapeutic Dawn: Benzimidazoles as Potent Biological Agents

The initial discovery of the benzimidazole core in vitamin B12 hinted at its biological significance. However, it was the systematic exploration of synthetic benzimidazole derivatives that unveiled their vast therapeutic potential. This exploration led to the development of several classes of drugs that have had a profound impact on human and animal health.

A Revolution in Parasite Control: The Anthelmintic Benzimidazoles

The discovery of thiabendazole in 1961 marked a turning point in the treatment of parasitic worm infections.[12] This breakthrough spurred extensive research into benzimidazole-based anthelmintics, leading to the development of a wide range of highly effective drugs, including albendazole, mebendazole, and fenbendazole. These compounds are particularly effective against gastrointestinal nematodes.[13]

The primary mechanism of action of benzimidazole anthelmintics is the inhibition of microtubule polymerization in the parasite.[13] They achieve this by binding to the β-tubulin subunit, a key protein in the formation of microtubules.[9][13] This disruption of the microtubular network interferes with essential cellular processes in the parasite, such as cell division and glucose uptake, ultimately leading to its death.[13] The selective toxicity of these drugs is attributed to their higher affinity for parasitic β-tubulin compared to the host's tubulin.

Key Anthelmintic Benzimidazole Drugs

| Drug | Year of Introduction | Key Features |

| Thiabendazole | 1961 | The first broad-spectrum benzimidazole anthelmintic.[12] |

| Mebendazole | Early 1970s | Highly effective against a wide range of intestinal nematodes. |

| Albendazole | Early 1980s | Broad-spectrum activity against both intestinal and tissue parasites. |

| Fenbendazole | Mid-1970s | Widely used in veterinary medicine for the treatment of various parasitic infections. |

Guarding the Harvest: Benzimidazole Fungicides

In the late 1960s, the benzimidazole scaffold found a new application in agriculture with the introduction of benomyl as a systemic fungicide.[14][15] This was followed by the development of other important fungicides like carbendazim and thiabendazole (which also has antifungal properties).[7][16] These compounds have been instrumental in controlling a wide range of fungal diseases in crops.[7][16]

Similar to their anthelmintic counterparts, benzimidazole fungicides exert their effect by targeting β-tubulin and disrupting microtubule assembly in fungal cells.[7][8][16] This interference with mitosis and cell division effectively halts the growth and proliferation of pathogenic fungi.[7][16] However, the single-site mode of action of these fungicides has led to the emergence of resistance in some fungal populations, a significant challenge in their continued use.[7]

Alleviating Allergies: The Rise of Benzimidazole Antihistamines